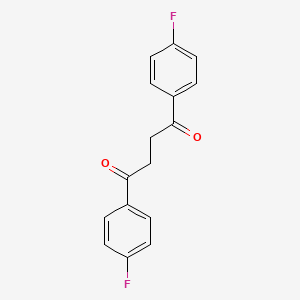

1,4-Bis(4-fluorophenyl)butane-1,4-dione

Description

Properties

Molecular Formula |

C16H12F2O2 |

|---|---|

Molecular Weight |

274.26 g/mol |

IUPAC Name |

1,4-bis(4-fluorophenyl)butane-1,4-dione |

InChI |

InChI=1S/C16H12F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |

InChI Key |

RDHRPRHZEJCLMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

- Reaction: Fluorobenzene undergoes electrophilic aromatic substitution with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3), iron(III) chloride (FeCl3), or titanium tetrachloride (TiCl4).

- Conditions: The reaction is preferably conducted at low temperatures (−10 °C to 0 °C) to minimize side reactions and impurity formation. The molar ratio of phenylacetyl chloride to Lewis acid is typically around 1.08:1.

- Solvent: The reaction can be performed neat or in halogenated solvents such as methylene chloride.

- Outcome: Formation of 1-(4-fluorophenyl)-2-phenylethanone as the key intermediate.

Halogenation of the α-Carbon

- Reaction: The α-carbon of 1-(4-fluorophenyl)-2-phenylethanone is halogenated using sulfuryl chloride or chlorine gas, often in the presence of hydrogen bromide if bromination is desired.

- Conditions: Conducted in an inert solvent like methylene chloride at 20–50 °C, typically around 25–30 °C.

- Halogen: Chlorine is preferred over bromine for better selectivity.

- Outcome: Formation of 2-chloro-1-(4-fluorophenyl)-2-phenylethanone (or corresponding bromo derivative).

Nucleophilic Substitution to Form the Diketone

- Reaction: The halogenated intermediate undergoes nucleophilic substitution with 4-methyl-3-oxo-N-phenylpentanamide or related nucleophiles.

- Base: Inorganic bases such as sodium carbonate, potassium carbonate, cesium carbonate, or organic bases like triethylamine or diisopropylethylamine are used.

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), or methylene chloride facilitate the reaction.

- Conditions: Mild heating or room temperature stirring overnight, with reaction progress monitored by thin-layer chromatography (TLC).

- Outcome: Formation of 1,4-bis(4-fluorophenyl)butane-1,4-dione with controlled impurity levels.

Purification and Characterization

- Purification: The crude product is purified by flash chromatography on silica gel to remove impurities.

Characterization: Confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry.

Example NMR data for a related compound (1-(2-fluorophenyl)-4-phenylbutane-1,4-dione) shows characteristic chemical shifts:

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes ^1H 8.03 doublet (d) 7.0 Aromatic protons ^1H 7.91 triplet of doublets (td) 7.6, 1.9 Aromatic protons ^1H 3.46 doublet (d) 1.9 Methylene protons adjacent to carbonyl Impurity Control: The process is optimized to minimize desfluoro diketone and other impurities to below 0.1% by UPLC analysis.

Summary Table of Preparation Parameters

| Step | Reagents/Materials | Conditions | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Fluorobenzene, Phenylacetyl chloride, AlCl3 | 0 to 50 °C, preferably −10 to 0 °C | Solvent or neat, molar ratio ~1.08:1 |

| Halogenation | 1-(4-fluorophenyl)-2-phenylethanone, Cl2 or SO2Cl2 | 20 to 50 °C, methylene chloride solvent | Chlorination preferred over bromination |

| Nucleophilic Substitution | 2-halo-1-(4-fluorophenyl)-2-phenylethanone, 4-methyl-3-oxo-N-phenylpentanamide, base | Room temp to mild heat, THF or DME solvent | Base: Na2CO3, K2CO3, or organic amines |

Research Results and Optimization Insights

- The Friedel-Crafts step temperature critically affects impurity formation; lower temperatures reduce side products.

- Halogenation in methylene chloride provides better selectivity and cleaner products.

- Choice of base and solvent in nucleophilic substitution influences yield and purity; sodium carbonate in THF is effective.

- Flash chromatography is essential for isolating pure diketone with minimal contamination.

- Analytical techniques such as UPLC, NMR, IR, and mass spectrometry confirm product identity and purity.

Chemical Reactions Analysis

Key Reaction Data:

Mechanism :

-

Dehalogenation of 2-halo-1-(4-fluorophenyl)-2-phenylethanone generates a carbanion.

-

The carbanion attacks a second molecule of 2-halo-1-(4-fluorophenyl)-2-phenylethanone, leading to C–C bond formation and subsequent oxidation .

Derivatization via Thiocyanation and Alkenylation

1,4-Bis(4-fluorophenyl)butane-1,4-dione undergoes thiocyanation and alkenylation in the presence of 1,3-dithiolane derivatives to form 2,3-di(1,3-dithiolan-2-ylidene) derivatives (e.g., compound 4c ) .

Suggested Pathway for 1,4-Bis(4-fluorophenyl)butane-1,4-dione:

-

Hydrazide Attack : Nucleophilic attack at carbonyl carbons.

-

Cyclization : Formation of two pyrazoline rings.

-

Product : 1,4-Bis[5-(trifluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]butane-1,4-dione analogs .

Stability and Byproduct Formation

1,4-Bis(4-fluorophenyl)butane-1,4-dione is stable under ambient conditions but prone to side reactions in polar aprotic solvents (e.g., DMF, DMSO) due to increased solvation of intermediates .

| Solvent | Purity of Target Product (%) | Impurity VII Formation (%) |

|---|---|---|

| DMSO | 53.84 | 0.31 |

| Acetone | 83.36 | 0.17 |

| Isopropyl alcohol | 85.52 | 0.08 |

Scientific Research Applications

1,4-Bis(4-fluorophenyl)butane-1,4-dione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,4-bis(4-fluorophenyl)butane-1,4-dione, highlighting substituent effects on physical, electronic, and functional properties:

Key Comparative Analyses

Electronic Effects: Fluoro vs. Chloro/Nitro: Fluorine’s electronegativity (−I effect) enhances the diketone’s electrophilicity compared to chloro (moderate −I) and nitro (strong −I, −M) analogs. This impacts reactivity in nucleophilic additions or reductions (). Methoxy vs. Methyl: Methoxy groups (+M effect) increase electron density on the diketone, altering redox potentials (e.g., −1.40 V vs. SCE for methoxy vs. −1.36 V for methyl derivatives) .

Structural and Crystallographic Features :

- The chlorinated analog exhibits a centrosymmetric crystal lattice with coplanar aryl rings and C–H⋯O interactions, promoting dense packing .

- α,β-Unsaturated derivatives (e.g., but-2-ene-diones) show extended conjugation, influencing UV-Vis absorption and electrochemical stability .

Applications in Synthesis: Aminophenyl-substituted diketones serve as precursors for benzoazepinoindolones via base-catalyzed cyclization, demonstrating scalability and low-cost synthesis . Nitro-substituted analogs are patent-protected for specialized R&D due to their high reactivity .

Safety and Handling :

- Chlorinated derivatives require stringent safety protocols (GHS Category 2), whereas fluorinated compounds are typically less hazardous but require handling in ventilated environments .

Research Findings and Data Tables

Electrochemical Reduction Potentials (vs. SCE)

| Compound | E₁ (V) | E₂ (V) | Electron Transfer Mechanism |

|---|---|---|---|

| 1,4-Bis(4-fluorophenyl) | −1.40 | −1.80 | Enolate formation → C–F bond cleavage |

| 1,4-Bis(4-methoxyphenyl) | −1.36 | −1.75 | Methoxy stabilizes enolate intermediates |

| 1,4-Bis(4-tolyl) | −1.36 | −1.72 | Methyl enhances radical stability |

Source: Electrochemical studies on diketone derivatives ().

Thermal Stability (DSC Data)

| Compound | Melting Point (°C) | Decomposition Temp (°C) |

|---|---|---|

| 1,4-Bis(4-chlorophenyl) | 198–200 | 290 |

| 1,4-Bis(4-nitrophenyl) | 215–217 | 305 |

| (E)-1,4-Bis(4-methylphenyl) | 185–187 | 275 |

Note: Fluorinated analogs are often oils, complicating DSC analysis .

Biological Activity

1,4-Bis(4-fluorophenyl)butane-1,4-dione, a diketone compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes two fluorophenyl groups attached to a butane-1,4-dione backbone. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 1,4-bis(4-fluorophenyl)butane-1,4-dione exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting their cell wall synthesis and function. This property makes it a candidate for further exploration as an antimicrobial agent in drug development .

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was reported that at a concentration of 0.6 nM, the compound effectively induced 95% apoptosis in acute leukemia cells when combined with other agents. This suggests a synergistic effect that could be leveraged in therapeutic applications .

The mechanism by which 1,4-bis(4-fluorophenyl)butane-1,4-dione exerts its biological effects is thought to involve the formation of reactive intermediates that interact with cellular components. The diketone structure allows for the formation of hydrogen bonds and potential covalent interactions with biomolecules, leading to alterations in their function and stability .

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various diketones including 1,4-bis(4-fluorophenyl)butane-1,4-dione. The results indicated that this compound showed a minimum inhibitory concentration (MIC) against Gram-positive bacteria of approximately 10 µg/mL, highlighting its potential as an antimicrobial agent .

Cancer Cell Line Studies

In another research effort aimed at evaluating the cytotoxic effects on cancer cell lines, 1,4-bis(4-fluorophenyl)butane-1,4-dione was tested against several human cancer cell lines including breast and lung cancer cells. The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate cytotoxic activity .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 1,4-bis(4-fluorophenyl)butane-1,4-dione, and how can reaction conditions be optimized to minimize side products?

The compound is synthesized via Friedel-Crafts acylation using 4-fluorobenzene and diketone precursors. Key steps include controlling stoichiometric ratios of AlCl₃ as a catalyst and maintaining anhydrous conditions to avoid hydrolysis. Reaction optimization involves monitoring by thin-layer chromatography (TLC) and adjusting reaction time (typically 12–24 hours) to suppress side products like mono-acylated intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 1,4-bis(4-fluorophenyl)butane-1,4-dione?

- 1H/13C NMR : Assign peaks using CDCl₃ as a solvent. For example, aromatic protons appear at δ 7.48–8.06 ppm, and ketone carbonyls resonate near δ 3.48 ppm .

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 302.3 and fragmentation patterns consistent with fluorophenyl cleavage.

- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between fluorophenyl rings (e.g., 123.42° and 117.45° based on analogous structures) using SHELX software .

Q. How does 1,4-bis(4-fluorophenyl)butane-1,4-dione participate in polymer synthesis, and what are the challenges in controlling molecular weight?

The compound acts as a monomer in polycondensation reactions with diols (e.g., 1,4-benzenediol) to form fluorinated polyketones. Challenges include achieving high molecular weight due to steric hindrance from fluorophenyl groups. Optimize by using high-temperature melt polymerization (180–220°C) and catalysts like Sb₂O₃. Monitor molecular weight via gel permeation chromatography (GPC) and thermal stability via TGA .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for fluorinated diketones be resolved, particularly regarding torsion angles and packing motifs?

Contradictions in torsion angles (e.g., 120° vs. 123.42° in similar structures) may arise from polymorphism or solvent inclusion during crystallization. Address this by:

Q. What strategies mitigate low yields in cross-conjugated systems derived from 1,4-bis(4-fluorophenyl)butane-1,4-dione?

Low yields in donor-acceptor systems (e.g., naphthyridinediones) often stem from competitive side reactions. Improve selectivity by:

- Using trifluoroacetic anhydride (TFAA) as a dual acid catalyst and dehydrating agent.

- Employing microwave-assisted synthesis to reduce reaction time and favor kinetic products.

- Characterizing intermediates via in-situ IR to identify degradation pathways .

Q. How do fluorinated substituents influence the compound’s photophysical properties, and how can conflicting UV-vis data be reconciled?

Fluorine atoms enhance electron-withdrawing effects, red-shifting absorption bands (e.g., λₐᵦₛ ≈ 320 nm). Discrepancies in extinction coefficients may arise from aggregation in polar solvents. Mitigate by:

Q. What methodologies address thermal decomposition inconsistencies in TGA/DSC studies of fluorinated diketone polymers?

Variability in decomposition temperatures (Td) may reflect residual solvent or incomplete polymerization. Standardize protocols by:

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of 1,4-bis(4-fluorophenyl)butane-1,4-dione?

Use molecular electrostatic potential (MEP) maps to identify electron-deficient sites. For example, meta-fluorine positions exhibit higher positive charge density, favoring nucleophilic attacks. Validate with Fukui indices (f⁺) calculated at the B3LYP/6-311++G** level .

Q. What experimental controls are essential when analyzing byproducts in large-scale syntheses?

Q. How do solvent polarity and Lewis acidity impact catalytic cycles in transition-metal complexes of this diketone?

Polar aprotic solvents (e.g., DMSO) stabilize metal-chelate intermediates, enhancing catalytic turnover. For example, Cu(I) complexes with 1,4-bis(4-fluorophenyl)butane-1,4-dione show higher activity in DMSO than in THF. Characterize using cyclic voltammetry to assess redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.